molecular formula C27H22ClNO5 B2679906 6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one CAS No. 1564281-08-8

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one

Cat. No. B2679906
CAS RN: 1564281-08-8
M. Wt: 475.93
InChI Key: KJBZPPCYPBTKTG-FMIVXFBMSA-N
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Description

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one, also known as TMC-69, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline derivatives and has been the subject of scientific research for its pharmacological properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

One foundational aspect of research on compounds like "6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one" involves their synthesis and the exploration of their chemical properties. Studies such as those by Kollenz et al. (1977) delve into the synthesis of heterocycles, focusing on reactions with cyclic oxalyl compounds, which could potentially involve compounds with structural similarities to the one . Their work outlines a method for synthesizing 1,3-dioxin-4-ones, which are crucial intermediates in organic chemistry, highlighting the importance of such compounds in developing synthetic pathways Kollenz et al., 1977.

Material Science Applications

In material science, the electrical and dielectric properties of compounds are of significant interest. Research into the dielectric properties of quinoline derivatives, such as the study by Zeyada et al. (2016), provides insight into how substitution groups affect the electrical conductivity and dielectric properties of these compounds in thin films. This research has implications for the development of materials with specific electronic properties, useful in electronics and photonics Zeyada et al., 2016.

Pharmacological Research

Pharmacological research represents another critical area of application for quinoline derivatives. Rodrigues et al. (2012) evaluated a series of quinolinyl acrylate derivatives against human prostate cancer cells, both in vitro and in vivo. Their findings suggest potential therapeutic usefulness for these compounds in treating prostate cancer, underscoring the diverse biological activities of quinoline derivatives and their potential as anticancer agents Rodrigues et al., 2012.

properties

IUPAC Name

6-chloro-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClNO5/c1-32-22-13-16(14-23(33-2)26(22)34-3)9-12-21(30)25-24(17-7-5-4-6-8-17)19-15-18(28)10-11-20(19)29-27(25)31/h4-15H,1-3H3,(H,29,31)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZPPCYPBTKTG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one

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